Cas no 162271-10-5 (2-bromo-3-(methoxymethoxy)pyridine)

2-Bromo-3-(methoxymethoxy)pyridine is a versatile pyridine derivative featuring both bromo and methoxymethoxy functional groups, making it a valuable intermediate in organic synthesis. The bromine substituent provides a reactive site for cross-coupling reactions, such as Suzuki or Negishi couplings, while the methoxymethoxy group offers protective functionality for further modifications. This compound is particularly useful in pharmaceutical and agrochemical research, where selective functionalization of pyridine scaffolds is required. Its stability under standard conditions and compatibility with a range of reaction conditions enhance its utility in multi-step synthetic routes. The product is typically supplied with high purity, ensuring reliable performance in demanding applications.
2-bromo-3-(methoxymethoxy)pyridine structure
162271-10-5 structure
Product Name:2-bromo-3-(methoxymethoxy)pyridine
CAS No:162271-10-5
MF:C7H8BrNO2
MW:218.047921180725
MDL:MFCD17015031
CID:1343657
PubChem ID:11586573
Update Time:2025-10-29

2-bromo-3-(methoxymethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-3-(methoxymethoxy)pyridine
    • 2-bromo-3-methoxymethoxypyridine
    • AGN-PC-00C4TF
    • CTK0E6307
    • 2-bromo-3-methoxymethyloxypyridine
    • Pyridine, 2-bromo-3-(methoxymethoxy)-
    • KB-228646
    • 2-BROMO-3-(METHOXYMETHOXY)PYRIDINE(WXC05973)
    • 2-bromo-3-methoxymethoxy pyridine
    • SCHEMBL1445524
    • 2-BroMo-3-(MethoxyMethoxy)pyridine, 96%
    • 2-bromo-3-methoxymethoxy-pyridine
    • 2-Bromo-3-(methoxymethoxy)pyridine,96%
    • 162271-10-5
    • CS-0333935
    • 2-BroMo-3-(MethoxyMethoxy)pyridine, 96per cent
    • MFCD17015031
    • AKOS013154161
    • AS-63432
    • CATUEJFGWSUPBV-UHFFFAOYSA-N
    • DB-217046
    • DTXSID30468997
    • 2-bromo-3-(methoxymethoxy)pyridine
    • MDL: MFCD17015031
    • Inchi: 1S/C7H8BrNO2/c1-10-5-11-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3
    • InChI Key: CATUEJFGWSUPBV-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC=CN=1)OCOC

Computed Properties

  • Exact Mass: 216.97400
  • Monoisotopic Mass: 216.97384g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 113
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 31.4Ų

Experimental Properties

  • Melting Point: 35-37℃
  • PSA: 31.35000
  • LogP: 1.82680

2-bromo-3-(methoxymethoxy)pyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-bromo-3-(methoxymethoxy)pyridine Production Method

Additional information on 2-bromo-3-(methoxymethoxy)pyridine

Introduction to 2-Bromo-3-(Methoxymethoxy)Pyridine (CAS No. 162271-10-5)

2-Bromo-3-(methoxymethoxy)pyridine (CAS No. 162271-10-5) is a heterocyclic aromatic compound with significant applications in organic synthesis and medicinal chemistry. This compound belongs to the pyridine family, which is a six-membered ring containing one nitrogen atom. The presence of a bromine atom at the 2-position and a methoxymethoxy group at the 3-position introduces unique electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The methoxymethoxy group (-OCH₂OCH₃) attached to the pyridine ring contributes to the compound's solubility and reactivity. This group acts as an electron-donating substituent, which can influence the electronic environment of the pyridine ring and enhance its reactivity in nucleophilic aromatic substitution reactions. The bromine atom at the 2-position serves as a leaving group, facilitating substitution reactions with nucleophiles such as amines, hydroxides, or thiols.

Recent studies have highlighted the role of 2-bromo-3-(methoxymethoxy)pyridine in the development of novel pharmaceutical agents. For instance, researchers have explored its use as a precursor for synthesizing pyridyl-containing antibiotics and antiviral drugs. The compound's ability to undergo various transformations, such as Suzuki coupling, Buchwald-Hartwig amination, and Stille coupling, has made it a versatile building block in medicinal chemistry.

In terms of synthesis, 2-bromo-3-(methoxymethoxy)pyridine can be prepared via several routes. One common method involves the bromination of 3-(methoxymethoxy)pyridine using bromine in a suitable solvent under controlled conditions. Another approach is through nucleophilic aromatic substitution of an appropriate precursor with bromide ions. The choice of synthetic pathway depends on factors such as yield, cost-effectiveness, and scalability.

The chemical properties of this compound are influenced by its substituents. The methoxymethoxy group increases the compound's stability by providing steric hindrance around the pyridine ring. Additionally, this group can act as a protecting group during certain synthetic steps, preventing unwanted side reactions. The bromine atom at the 2-position enhances the compound's electrophilicity, making it more susceptible to nucleophilic attack.

From an application perspective, 2-bromo-3-(methoxymethoxy)pyridine has found utility in various fields. In agrochemistry, it serves as an intermediate for synthesizing herbicides and insecticides with improved efficacy and selectivity. In materials science, derivatives of this compound have been explored for their potential use in organic electronics due to their conjugated π-systems and tunable electronic properties.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 2-bromo-3-(methoxymethoxy)pyridine. Quantum mechanical calculations have revealed that the methoxymethoxy group significantly modulates the electron density distribution across the pyridine ring, which is crucial for understanding its reactivity in different chemical transformations.

In conclusion, 2-bromo-3-(methoxymethoxy)pyridine (CAS No. 162271-10-5) is a versatile compound with wide-ranging applications in organic synthesis and drug discovery. Its unique structural features and reactivity make it an invaluable tool for chemists seeking to design novel bioactive molecules. As research continues to uncover new synthetic routes and applications for this compound, its significance in the field of medicinal chemistry is expected to grow further.

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